molecular formula C14H14N2O2 B1240520 ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate

ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No. B1240520
M. Wt: 242.27 g/mol
InChI Key: RQBYYNVAWUAYFS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenyl-4-pyrazolyl)-2-propenoic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate and its derivatives have been widely used in synthetic chemistry. For instance, Deepa et al. (2012) demonstrated the synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids using diimide reduction methods, highlighting the compound's role in producing other chemical entities (Deepa et al., 2012). Additionally, Zhang et al. (2007) prepared a related compound, (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, and analyzed its molecular structure (Zhang et al., 2007). These studies contribute to our understanding of the compound's chemistry and potential applications in synthesis.

Biological Evaluation and Potential Therapeutic Uses

Several studies have focused on evaluating the biological activities of this compound derivatives. For instance, Zheng et al. (2010) synthesized derivatives and evaluated their potential as cancer cell growth inhibitors, specifically targeting A549 lung cancer cells (Zheng et al., 2010). Additionally, Metwally et al. (2015) synthesized thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety and investigated their anticancer activity against various human cancer cell lines (Metwally et al., 2015). These studies indicate the compound's potential in developing new anticancer therapies.

Development of Liquid Crystalline Materials

In the field of materials science, Thaker et al. (2013) synthesized liquid crystalline materials involving 1,3,5-trisubstituted pyrazolone derivatives of this compound and analyzed their mesomorphic behavior (Thaker et al., 2013). This research expands the application of the compound in developing new materials with unique properties.

Chemical Sensor Development

The compound has also been used in the development of chemical sensors. Aysha et al. (2021) synthesized a colorimetric chemosensor using a derivative of this compound, demonstrating its ability to detect metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021). This application is crucial in environmental monitoring and analytical chemistry.

properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)9-8-12-10-15-16(11-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b9-8+

InChI Key

RQBYYNVAWUAYFS-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CN(N=C1)C2=CC=CC=C2

SMILES

CCOC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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